An In-depth Technical Guide to 1-Methoxy-1-buten-3-yne: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 1-methoxy-1-buten-3-yne, a versatile b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 1-methoxy-1-buten-3-yne, a versatile building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
1-Methoxy-1-buten-3-yne, with the chemical formula C₅H₆O, is a member of the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1][2] This conjugated system imparts unique reactivity to the molecule, making it a valuable intermediate for the synthesis of more complex organic structures. The molecule exists as both (E) and (Z) isomers, with the trans isomer being the more common.[3]
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of 1-methoxy-1-buten-3-yne is presented in the tables below. This data has been compiled from various chemical databases and literature sources.
Table 1: Physical Properties of 1-Methoxy-1-buten-3-yne
This method involves a double elimination-addition reaction. The reaction of 1,4-dichloro-2-butyne with a methanolic solution of a base, such as sodium methoxide (B1231860), is a plausible route to 1-methoxy-1-buten-3-yne.[7]
Proposed Reaction Scheme:
Logical Relationship of the Synthesis Pathway
Caption: Synthesis of 1-Methoxy-1-buten-3-yne from 1,4-Dichloro-2-butyne.
General Experimental Considerations (Hypothetical Protocol):
Reactants: 1,4-dichloro-2-butyne and a solution of sodium methoxide in anhydrous methanol.
Stoichiometry: At least two equivalents of sodium methoxide would be required to effect the double elimination and subsequent addition.
Solvent: Anhydrous methanol serves as both the solvent and a reactant.
Temperature: The reaction would likely be carried out at a controlled temperature, potentially starting at a low temperature and gradually warming to room temperature or gentle reflux, to manage the exothermicity of the reaction.
Work-up: The reaction mixture would be quenched with water, and the product extracted with an organic solvent (e.g., diethyl ether). The organic layer would then be washed, dried, and the solvent removed under reduced pressure.
Purification: The crude product would likely be purified by fractional distillation under reduced pressure.
Synthesis from Diacetylene and Methanol
Another potential synthetic route is the nucleophilic addition of methanol to diacetylene (1,3-butadiyne). This reaction would likely require a catalyst to facilitate the addition of the alcohol across one of the triple bonds.
Proposed Reaction Scheme:
Experimental Workflow for Synthesis via Nucleophilic Addition
Caption: General experimental workflow for the synthesis of 1-Methoxy-1-buten-3-yne.
General Experimental Considerations (Hypothetical Protocol):
Reactants: Diacetylene and anhydrous methanol.
Catalyst: A basic catalyst (such as sodium methoxide) or a transition metal catalyst (e.g., a copper or mercury salt) could potentially be used to promote the nucleophilic addition.
Solvent: Methanol would likely serve as both the reactant and the solvent.
Temperature: The reaction temperature would need to be carefully controlled to favor the mono-addition product and prevent polymerization or further reactions of the diacetylene.
Work-up and Purification: Similar to the previously described method, the work-up would involve quenching, extraction, and drying, followed by purification via distillation.
Reactivity and Applications
The conjugated enyne functionality of 1-methoxy-1-buten-3-yne makes it a versatile synthon in organic chemistry. The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, allowing for the introduction of diverse substituents. The electron-rich double bond can undergo cycloaddition reactions and other electrophilic additions. These reactive handles make 1-methoxy-1-buten-3-yne a valuable precursor for the synthesis of pharmaceuticals, natural products, and functional materials.
Safety and Handling
1-Methoxy-1-buten-3-yne is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. As with many acetylenic compounds, there is a potential for the formation of explosive peroxides upon prolonged exposure to air. Therefore, it should be stored under an inert atmosphere and away from heat and ignition sources.
Conclusion
1-Methoxy-1-buten-3-yne is a valuable and reactive organic molecule with significant potential in synthetic chemistry. While detailed experimental protocols for its synthesis are not widely published in readily accessible sources, the synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The physicochemical and spectroscopic data compiled herein will be of assistance in the characterization of this compound. Further research into optimizing the synthesis and exploring the full range of its reactivity is warranted and could lead to the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in drug discovery and materials science.
Spectroscopic Profile of 1-Methoxy-1-buten-3-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1-Methoxy-1-buten-3-yne, a valuable reagen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1-Methoxy-1-buten-3-yne, a valuable reagent in organic synthesis. The information presented herein is curated for researchers and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (E) and (Z)-isomers of 1-Methoxy-1-buten-3-yne, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
(E)-1-Methoxy-1-buten-3-yne
Table 1: ¹H NMR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne
Chemical Shift (δ) ppm
Assignment
Data not available in search results
Table 3: IR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne
Wavenumber (cm⁻¹)
Assignment
Data not available in search results
Table 4: Mass Spectrometry Data for (E)-1-Methoxy-1-buten-3-yne [1]
m/z
Relative Intensity
Assignment
82
High
[M]⁺
39
High
[C₃H₃]⁺
38
Medium
[C₃H₂]⁺
(Z)-1-Methoxy-1-buten-3-yne
Table 5: ¹H NMR Spectroscopic Data for (Z)-1-Methoxy-1-buten-3-yne
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
Data not available in search results
Table 6: ¹³C NMR Spectroscopic Data for (Z)-1-Methoxy-1-buten-3-yne
Chemical Shift (δ) ppm
Assignment
Data not available in search results
Table 7: IR Spectroscopic Data for (Z)-1-Methoxy-1-buten-3-yne
Wavenumber (cm⁻¹)
Assignment
Data not available in search results
Table 8: Mass Spectrometry Data for (Z)-1-Methoxy-1-buten-3-yne
m/z
Relative Intensity
Assignment
Data not available in search results
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-Methoxy-1-buten-3-yne is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components are then introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 1-Methoxy-1-buten-3-yne.
Caption: Experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the Reactivity and Mechanisms of 1-Methoxy-1-buten-3-yne
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methoxy-1-buten-3-yne is a versatile C5 building block in organic synthesis, characterized by its unique electronic and structural features. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-1-buten-3-yne is a versatile C5 building block in organic synthesis, characterized by its unique electronic and structural features. This guide provides a comprehensive overview of its reactivity and the mechanisms governing its transformations. The conjugated enyne system, coupled with the electron-donating methoxy (B1213986) group, imparts a rich and diverse chemical reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its participation in cycloaddition reactions, nucleophilic additions, and enyne metathesis, providing experimental protocols and mechanistic insights relevant to researchers in drug discovery and development.
Introduction
1-Methoxy-1-buten-3-yne, a molecule featuring a conjugated system of a methoxy-substituted double bond and a terminal triple bond, presents a fascinating case study in chemical reactivity. The polarization induced by the methoxy group significantly influences the electron density distribution across the π-system, dictating its behavior in a variety of chemical transformations. Understanding the nuances of its reactivity is crucial for its effective utilization in the synthesis of novel organic compounds, including those with potential pharmaceutical applications. This guide aims to provide a detailed exploration of the key reactions of 1-methoxy-1-buten-3-yne, supported by mechanistic discussions and practical experimental details.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 1-Methoxy-1-buten-3-yne is fundamental for its identification and characterization in reaction mixtures.
Table 1: Physicochemical Properties of 1-Methoxy-1-buten-3-yne [1][2]
Property
Value
Molecular Formula
C₅H₆O
Molecular Weight
82.10 g/mol
CAS Number
2798-73-4
Appearance
Colorless to light yellow liquid
IUPAC Name
(E)-1-methoxybut-1-en-3-yne and (Z)-1-methoxybut-1-en-3-yne
Table 2: Spectroscopic Data for 1-Methoxy-1-buten-3-yne [1][3][4][5]
Spectroscopy
Key Features
¹H NMR
Signals corresponding to the methoxy protons, vinylic protons, and the acetylenic proton. The coupling constants of the vinylic protons can distinguish between the E and Z isomers.
¹³C NMR
Resonances for the methoxy carbon, the two sp² carbons of the double bond, and the two sp carbons of the triple bond.
IR Spectroscopy
Characteristic absorption bands for the C≡C triple bond stretch, the C=C double bond stretch, and the C-O single bond stretch.
Mass Spectrometry
Molecular ion peak corresponding to its molecular weight.
Synthesis of 1-Methoxy-1-buten-3-yne
The primary synthetic route to 1-Methoxy-1-buten-3-yne involves the reaction of methanol (B129727) with 1,4-dichloro-2-butyne (B41282).[6] This method provides a reliable means to access this valuable building block.
General Experimental Protocol: Synthesis from 1,4-Dichloro-2-butyne
Materials:
1,4-Dichloro-2-butyne
Methanol
A suitable non-nucleophilic base (e.g., a hindered amine)
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
A solution of 1,4-dichloro-2-butyne in the chosen anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
A solution of methanol and the non-nucleophilic base in the same anhydrous solvent is added dropwise to the cooled solution of 1,4-dichloro-2-butyne.
The reaction mixture is stirred at low temperature for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
The crude product is purified by distillation or column chromatography to yield 1-Methoxy-1-buten-3-yne.
Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, reaction time, and temperature, may need to be optimized for best results.
Reactivity and Mechanisms
The reactivity of 1-Methoxy-1-buten-3-yne is dominated by its conjugated enyne system. The molecule can participate in a variety of transformations, acting as either the electron-rich or electron-poor component depending on the reaction partner.
Cycloaddition Reactions
The conjugated π-system of 1-Methoxy-1-buten-3-yne makes it an excellent substrate for cycloaddition reactions, including [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions.
In Diels-Alder reactions, 1-Methoxy-1-buten-3-yne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-donating methoxy group activates the double bond for reactions with electron-poor dienes (inverse-electron-demand Diels-Alder), while the alkyne can also participate as a dienophile.
Caption: General workflow of a Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with a Diene (General)
Materials:
1-Methoxy-1-buten-3-yne
A suitable diene (e.g., cyclopentadiene, furan)
Anhydrous solvent (e.g., toluene, xylene)
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
In a flame-dried flask under an inert atmosphere, a solution of the diene in the chosen anhydrous solvent is prepared.
1-Methoxy-1-buten-3-yne is added to the solution.
If a Lewis acid catalyst is used, it is added cautiously at a low temperature.
The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and stirred for the required time.
Reaction progress is monitored by TLC or GC-MS.
Upon completion, the reaction is cooled to room temperature and quenched appropriately (e.g., with water or a saturated bicarbonate solution if a Lewis acid was used).
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
The crude product is purified by column chromatography or recrystallization.
1-Methoxy-1-buten-3-yne can also act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.[7][8][9] The regioselectivity of the addition is influenced by the electronic nature of both the dipole and the dipolarophile. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be employed for the synthesis of triazoles.[10][11][12][13][14]
Caption: General workflow of a 1,3-dipolar cycloaddition.
Copper(I) source (e.g., CuI, or a Cu(II) salt with a reducing agent like sodium ascorbate)
A suitable ligand (optional, e.g., TBTA)
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
To a flask containing a solution of the organic azide in the chosen solvent system, 1-Methoxy-1-buten-3-yne is added.
The copper catalyst and ligand (if used) are then added. If using a Cu(II) source, the reducing agent is also added.
The reaction mixture is stirred at room temperature or with gentle heating.
The reaction is typically complete within a few hours and can be monitored by TLC.
Upon completion, the product can often be isolated by simple filtration or extraction, followed by purification if necessary.
Nucleophilic Addition Reactions
The electron-deficient nature of the alkyne and the polarized nature of the enol ether system make 1-Methoxy-1-buten-3-yne susceptible to nucleophilic attack.
Soft nucleophiles, such as amines, thiols, and Gilman reagents (organocuprates), can undergo conjugate addition to the double bond, with the regioselectivity being influenced by the electronic and steric properties of the nucleophile and the substrate.
Caption: General mechanism of a Michael addition reaction.
Experimental Protocol: Conjugate Addition of a Gilman Reagent
Materials:
1-Methoxy-1-buten-3-yne
An organolithium reagent (e.g., methyllithium)
Copper(I) iodide (CuI)
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
The Gilman reagent (lithium diorganocuprate) is prepared in situ by adding the organolithium reagent to a suspension of CuI in the anhydrous solvent at a low temperature (typically -78 °C).
A solution of 1-Methoxy-1-buten-3-yne in the same solvent is then added dropwise to the freshly prepared Gilman reagent.
The reaction is stirred at low temperature for a set period.
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
The product is extracted, and the organic layer is washed, dried, and concentrated.
Purification is typically achieved by column chromatography.
Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to add directly to the more electrophilic carbon of the alkyne or potentially to the carbon of the double bond, depending on the reaction conditions and the nature of the nucleophile.
Experimental Protocol: Addition of a Grignard Reagent
Materials:
1-Methoxy-1-buten-3-yne
A Grignard reagent (e.g., methylmagnesium bromide in THF)
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
A solution of 1-Methoxy-1-buten-3-yne in the anhydrous solvent is cooled in an ice bath under an inert atmosphere.
The Grignard reagent is added dropwise, and the reaction mixture is stirred.
The reaction progress is monitored by TLC.
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
The product is extracted, and the organic phase is washed, dried, and concentrated.
The crude product is purified as needed.
Enyne Metathesis
1-Methoxy-1-buten-3-yne can participate in enyne metathesis reactions, which are powerful carbon-carbon bond-forming reactions catalyzed by transition metal complexes, most commonly ruthenium-based Grubbs-type catalysts.[4][5][15][16] These reactions can be either intermolecular (cross-metathesis) or intramolecular (ring-closing enyne metathesis, RCEYM), leading to the formation of conjugated dienes.
Caption: Simplified catalytic cycle for enyne metathesis.
Experimental Protocol: Enyne Cross-Metathesis with an Alkene
Materials:
1-Methoxy-1-buten-3-yne
An alkene partner (e.g., styrene, ethylene)
A Grubbs-type catalyst (e.g., Grubbs' 1st or 2nd generation catalyst)
In a glovebox or under a strictly inert atmosphere, the Grubbs catalyst is dissolved in the anhydrous, degassed solvent.
A solution of 1-Methoxy-1-buten-3-yne and the alkene partner in the same solvent is then added to the catalyst solution.
If using ethylene, it can be bubbled through the reaction mixture.
The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by GC-MS.
Upon completion, the reaction can be quenched by adding ethyl vinyl ether to deactivate the catalyst.
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Applications in Organic Synthesis
The diverse reactivity of 1-Methoxy-1-buten-3-yne makes it a valuable tool for the synthesis of a wide range of organic molecules. Its ability to participate in reactions that form both carbocyclic and heterocyclic rings is particularly noteworthy. For instance, the Diels-Alder adducts can serve as precursors to complex polycyclic systems, while the products of 1,3-dipolar cycloadditions are valuable heterocyclic scaffolds in medicinal chemistry. The conjugated dienes formed from enyne metathesis are themselves versatile intermediates for further transformations, including subsequent cycloaddition reactions. The ability to introduce functionality through nucleophilic additions further expands its synthetic utility. The synthesis of substituted pyridines is one such application.[3][17][18]
Conclusion
1-Methoxy-1-buten-3-yne is a highly reactive and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the conjugated enyne system, allow it to participate in a rich array of chemical transformations. This guide has provided an in-depth overview of its reactivity in cycloaddition, nucleophilic addition, and enyne metathesis reactions, complete with mechanistic insights and generalized experimental protocols. A thorough understanding of these reactions will empower researchers to harness the full synthetic potential of this valuable C5 synthon in the development of novel and complex molecules for various applications, including drug discovery. Further exploration into the diastereoselective and enantioselective transformations of 1-Methoxy-1-buten-3-yne will undoubtedly continue to expand its importance in modern organic chemistry.
An In-depth Technical Guide to 1-Methoxy-1-buten-3-yne Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 1-Methoxy-1-buten-3-yne is a versatile conjugated enyne, a class of organic molecules that serve as valuable building blocks in synthetic chemistry.[][2] Its unique structure, featuring both a methoxy-activ...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: 1-Methoxy-1-buten-3-yne is a versatile conjugated enyne, a class of organic molecules that serve as valuable building blocks in synthetic chemistry.[][2] Its unique structure, featuring both a methoxy-activated double bond and a terminal triple bond, allows for a diverse range of chemical transformations. This guide explores the synthesis, reactivity, and potential applications of 1-methoxy-1-buten-3-yne derivatives and analogs, with a focus on methodologies relevant to medicinal chemistry and drug discovery.
Core Structure and Physicochemical Properties
1-Methoxy-1-buten-3-yne exists as both (E) and (Z) isomers, with the trans isomer being typically more stable.[2] The presence of the methoxy (B1213986) group significantly influences the electron density of the double bond, making it susceptible to a variety of reactions.
The fundamental 1-methoxy-1-buten-3-yne scaffold can be synthesized through several routes. One common method involves the reaction of methanol (B129727) with 1,4-dichloro-2-butyne.[4]
Key Reactions for Derivatization
The dual functionality of 1-methoxy-1-buten-3-yne allows for a wide array of synthetic modifications, making it an attractive starting material for generating diverse molecular libraries.
Cross-Coupling Reactions: Expanding the Carbon Skeleton
The terminal alkyne of 1-methoxy-1-buten-3-yne is a prime handle for Sonogashira cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents.[5][6]
Generalized Experimental Protocol for Sonogashira Coupling:
A typical Sonogashira coupling reaction involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions.[7][8]
Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) salt like CuI (0.04-0.10 eq).
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (B128534) or diisopropylamine, which also serves to neutralize the hydrogen halide formed during the reaction.
Addition of Enyne: Add 1-methoxy-1-buten-3-yne (1.1-1.5 eq) to the reaction mixture.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Logical Workflow for Sonogashira Coupling:
Caption: Generalized workflow for the Sonogashira cross-coupling of 1-methoxy-1-buten-3-yne.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The conjugated enyne system of 1-methoxy-1-buten-3-yne and its derivatives makes them excellent substrates for various cycloaddition reactions, providing access to a wide range of heterocyclic compounds. These heterocycles are of significant interest in drug discovery due to their prevalence in biologically active molecules.[9][10]
Generalized Experimental Protocol for Pyridine (B92270) Synthesis (adapted from Bohlmann-Rahtz):
Michael Addition: An enamine is reacted with an ethynyl (B1212043) ketone (which can be derived from 1-methoxy-1-buten-3-yne) in the presence of a Brønsted acid catalyst.
Cyclodehydration: The intermediate aminodiene undergoes cyclodehydration upon heating to form the pyridine ring. This can often be performed in a one-pot fashion.[11]
Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities.[9] These can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds (or their synthetic equivalents) with hydrazine (B178648) derivatives. Derivatives of 1-methoxy-1-buten-3-yne can serve as precursors to the necessary dicarbonyl synthons.
Formation of a 1,3-Dicarbonyl Equivalent: The enyne can be hydrated or oxidized to generate a β-keto ester or a related 1,3-dicarbonyl compound.
Cyclocondensation: The resulting dicarbonyl compound is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol, often with acid or base catalysis, to yield the pyrazole ring.[12][13]
Signaling Pathway Analogy (Hypothetical):
While no specific signaling pathways involving 1-methoxy-1-buten-3-yne derivatives have been elucidated, many heterocyclic compounds derived from similar precursors are known to act as kinase inhibitors. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 1-methoxy-1-buten-3-yne derivative.
Potential Applications in Drug Discovery
The derivatives of 1-methoxy-1-buten-3-yne, particularly the heterocyclic analogs, represent a promising area for drug discovery. The ability to readily generate a library of diverse structures through the reactions outlined above makes this scaffold attractive for screening against various biological targets. Methoxy-substituted aromatic and heterocyclic compounds have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][14]
Conclusion
1-Methoxy-1-buten-3-yne is a highly versatile and reactive intermediate with significant potential for the synthesis of complex organic molecules.[] Its utility in established synthetic methodologies such as Sonogashira couplings and cycloaddition reactions allows for the efficient construction of diverse derivatives and analogs. For researchers and drug development professionals, this scaffold offers a gateway to novel chemical entities with the potential for significant biological activity. Further exploration of the reactivity and biological screening of derivatives of 1-methoxy-1-buten-3-yne is warranted to fully realize its potential in medicinal chemistry.
Stability of 1-Methoxy-1-buten-3-yne Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the expected stability of 1-methoxy-1-buten-3-yne under both acidic and basic conditions....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected stability of 1-methoxy-1-buten-3-yne under both acidic and basic conditions. As a vinyl alkynyl ether, its reactivity is primarily dictated by the electron-rich enol ether functionality, which is susceptible to electrophilic attack, particularly protonation under acidic conditions. This document synthesizes the known reactivity of analogous compounds to predict the behavior of 1-methoxy-1-buten-3-yne, outlines general experimental protocols for stability assessment, and presents reaction pathways as logical diagrams. Due to the limited availability of specific quantitative data for 1-methoxy-1-buten-3-yne, this guide emphasizes general principles and provides a framework for empirical investigation.
Introduction
1-Methoxy-1-buten-3-yne is a conjugated enyne system containing a vinyl ether moiety. The presence of the electron-donating methoxy (B1213986) group on the double bond significantly influences its chemical properties, making it an electron-rich alkene. This characteristic is central to its stability, particularly in acidic environments where the double bond is prone to protonation. The alkynyl group, while generally less reactive towards electrophiles than the double bond in this system, may also influence the overall reactivity and stability of the molecule. Understanding the stability of this compound is crucial for its synthesis, storage, and application in various chemical contexts, including as a potential intermediate in drug development.
Stability Under Acidic Conditions
Enol ethers are well-documented to be unstable in acidic aqueous solutions, undergoing rapid hydrolysis to form a carbonyl compound and an alcohol.[1][2][3] The generally accepted mechanism for this transformation is an A-2 type reaction, which involves a rate-determining protonation of the β-carbon of the vinyl group.[4] This is followed by the addition of water to the resulting oxocarbenium ion intermediate and subsequent decomposition of the hemiacetal.[2][4]
Predicted Reaction Pathway
The acid-catalyzed hydrolysis of 1-methoxy-1-buten-3-yne is expected to proceed via the following pathway:
Caption: Predicted mechanism for the acid-catalyzed hydrolysis of 1-methoxy-1-buten-3-yne.
Factors Influencing Stability
The rate of hydrolysis of vinyl ethers is highly dependent on the substituents on the double bond. Electron-donating groups at the α-position (the carbon bearing the oxygen) stabilize the intermediate carbocation and thus accelerate hydrolysis.[5] Conversely, electron-withdrawing groups decrease the rate of hydrolysis.[5] In 1-methoxy-1-buten-3-yne, the methoxy group is at the 1-position (α-position), which is expected to make it highly susceptible to acid-catalyzed hydrolysis.
The triple bond's electronic effect on the stability of the carbocation intermediate is complex. While alkynes can be electron-withdrawing, the proximity of the π-system might offer some stabilization. However, the dominant effect is expected to be the lability of the enol ether.
Table 1: Second-order rate constants for the acid-catalyzed hydrolysis of various vinyl ethers.
Based on these data, the presence of an α-substituent that can stabilize the carbocation intermediate significantly increases the rate of hydrolysis. Therefore, 1-methoxy-1-buten-3-yne is predicted to be highly unstable under acidic conditions.
Stability Under Basic Conditions
In contrast to their lability in acids, enol ethers are generally considered to be stable under basic and neutral conditions.[6] The electron-rich double bond is not susceptible to nucleophilic attack by common bases such as hydroxides.
Predicted Reaction Pathway
Under typical laboratory conditions with common bases like sodium hydroxide (B78521) or potassium carbonate, 1-methoxy-1-buten-3-yne is expected to be stable. Decomposition would likely require very strong bases, such as organometallic reagents or alkali metal amides, which could potentially deprotonate the terminal alkyne or induce other reactions.
Caption: Predicted stability of 1-methoxy-1-buten-3-yne under common basic conditions.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 1-methoxy-1-buten-3-yne, the following experimental protocols are recommended.
General Workflow for Stability Testing
Caption: General experimental workflow for assessing the chemical stability of 1-methoxy-1-buten-3-yne.
HPLC-UV/MS Method for Stability Monitoring
A stability-indicating HPLC method is the preferred technique for quantitative analysis of the degradation of 1-methoxy-1-buten-3-yne.
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector and a Mass Spectrometer.
Chromatographic Conditions (to be optimized):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% formic acid for acidic stability or 0.1% ammonium (B1175870) hydroxide for basic stability) and acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and MS for identification of parent and degradation products.
Procedure:
Prepare a stock solution of 1-methoxy-1-buten-3-yne in a suitable organic solvent (e.g., acetonitrile).
For the acidic stability study, add an aliquot of the stock solution to a series of aqueous buffer solutions with different acidic pH values (e.g., pH 1, 3, 5) to a final concentration of approximately 100 µg/mL.
For the basic stability study, add an aliquot of the stock solution to a series of aqueous buffer solutions with different basic pH values (e.g., pH 9, 11, 13) to a final concentration of approximately 100 µg/mL.
Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
If necessary, quench the reaction by neutralizing the sample.
Analyze the samples by HPLC-UV/MS.
Plot the peak area of 1-methoxy-1-buten-3-yne against time to determine the degradation rate. Identify any new peaks as potential degradation products using the MS data.
NMR Spectroscopy for Mechanistic Studies
NMR spectroscopy can be used to monitor the reaction in real-time and to identify the structure of the degradation products.[6][7][8]
Instrumentation:
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Procedure:
Dissolve a known amount of 1-methoxy-1-buten-3-yne in a deuterated solvent (e.g., D2O with a co-solvent like acetonitrile-d3 (B32919) if solubility is an issue).
Initiate the reaction by adding a small amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD).
Acquire 1H NMR spectra at regular time intervals.
Monitor the disappearance of the signals corresponding to 1-methoxy-1-buten-3-yne and the appearance of new signals corresponding to the degradation products.
Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time, allowing for the calculation of reaction kinetics.
Conclusion
1-Methoxy-1-buten-3-yne is predicted to be highly unstable under acidic conditions, readily undergoing hydrolysis to yield 3-butynal and methanol. The reaction is expected to be rapid due to the presence of the electron-donating methoxy group on the double bond. In contrast, the compound is anticipated to be stable under common basic conditions. This guide provides a theoretical framework for understanding the stability of 1-methoxy-1-buten-3-yne and offers detailed experimental protocols for its empirical determination. For any application in drug development or other scientific research, it is imperative to perform these stability studies to ensure the integrity and reliability of the compound.
Applications of 1-Methoxy-1-buten-3-yne in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methoxy-1-buten-3-yne is a versatile and highly reactive building block in organic synthesis. Its unique structure, possessing both a nucleop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-buten-3-yne is a versatile and highly reactive building block in organic synthesis. Its unique structure, possessing both a nucleophilic acetylenic proton and an electron-rich enol ether moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 1-methoxy-1-buten-3-yne in the synthesis of various important organic scaffolds, including heterocyclic systems and complex natural product precursors.
Synthesis of 2,3-Dihydropyran-4-ones
1-Methoxy-1-buten-3-yne and its derivatives are valuable precursors for the synthesis of 2,3-dihydropyran-4-ones, a common structural motif in many biologically active compounds. The reaction typically proceeds via an acid-catalyzed hydration of the alkyne followed by an intramolecular cyclization.
Logical Workflow for Dihydropyran-4-one Synthesis
Caption: Acid-catalyzed conversion of 1-methoxy-1-buten-3-yne derivatives to 2,3-dihydropyran-4-ones.
Experimental Protocol: Synthesis of 5-Diphenylphosphinoyl-2,3-dihydropyran-4-one
This protocol describes the synthesis of a phosphorus-substituted dihydropyran-4-one from a derivative of 1-methoxy-1-buten-3-yne.
The lithium acetylide of cis-1-methoxy-1-buten-3-yne is a potent nucleophile for the construction of spiroketals, which are key structural units in numerous natural products. The reaction involves the addition of the acetylide to a lactone, followed by hydration, hydrolysis, and cyclization.
Experimental Workflow for Spiroketal Synthesis
Caption: Multi-step synthesis of spiroketals from cis-1-methoxy-1-buten-3-yne and a lactone.
General Experimental Protocol: Lactone Alkylation and Spiroketalization
Materials:
cis-1-Methoxy-1-buten-3-yne
n-Butyllithium (n-BuLi) in hexanes
Anhydrous tetrahydrofuran (THF)
Lactone
Mercuric sulfate (HgSO₄)
Sulfuric acid (H₂SO₄)
Procedure:
Formation of the Lithium Acetylide:
Dissolve cis-1-methoxy-1-buten-3-yne in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
Slowly add one equivalent of n-butyllithium in hexanes.
Stir the mixture at -78 °C for 30 minutes.
Addition to Lactone:
Add a solution of the lactone in anhydrous THF to the lithium acetylide solution at -78 °C.
Allow the reaction to warm to room temperature and stir until the lactone is consumed (monitor by TLC).
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
Hydration, Hydrolysis, and Cyclization:
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Dissolve the crude addition product in a suitable solvent (e.g., acetone (B3395972) or THF).
Add a catalytic amount of mercuric sulfate and a few drops of concentrated sulfuric acid.
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.
Dry, concentrate, and purify the crude product by column chromatography to yield the spiroketal.
Entry
Lactone
Overall Yield (%)
Notes
Reference
1
Various lactones
Excellent
Yields excellent yields of spiroketals containing a useful enone functionality.
1-Methoxy-1-buten-3-yne serves as a terminal alkyne component in Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is a powerful tool for the synthesis of conjugated enynes.
General Scheme for Sonogashira Coupling
Caption: Palladium-catalyzed Sonogashira coupling of 1-methoxy-1-buten-3-yne.
Experimental Protocol: Sonogashira Coupling of (E)-1-methoxy-1-buten-3-yne with Iodobenzene (B50100)
To a stirred mixture of (E)-1-methoxy-1-buten-3-yne (1.2 equivalents), palladium(II) acetate (0.004 equivalents), copper(I) iodide (0.004 equivalents), and triphenylphosphine (0.034 equivalents) in diethylamine at 0 °C, add iodobenzene (1.0 equivalent) dropwise.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the coupled product.
Entry
Aryl Halide
Catalyst System
Base
Yield (%)
Reference
1
Iodobenzene
Pd(OAc)₂/CuI/PPh₃
Et₂NH
Not specified
Vilsmeier-Haack Reaction
Synthesis of Functionalized Ligands for Metal Complexes
1-Methoxy-1-buten-3-yne is a valuable reagent for introducing reactive handles onto chelating ligands, such as 1,10-phenanthroline. These functionalized ligands can then be used to synthesize metal complexes with tailored electronic and photophysical properties.
Experimental Protocol: Synthesis of 4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline
Materials:
4,7-Dibromo-1,10-phenanthroline
1-Methoxy-1-buten-3-yne
Palladium on carbon (Pd/C)
Copper(I) chloride (CuCl)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
Tetrahydrofuran (THF)
Procedure:
In an argon-filled Schlenk tube, add Pd/C, copper(I) chloride, and triphenylphosphine to anhydrous THF.
Stir the mixture vigorously for 10 minutes.
Add triethylamine, 4,7-dibromo-1,10-phenanthroline, and 1-methoxy-1-buten-3-yne.
Reflux the mixture under argon at 100-110 °C for 24 hours.
After completion, filter the crude product twice and concentrate the red filtrate in vacuo to afford a red oil, which is the desired 4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline.
Entry
Starting Material
Reagents
Yield (%)
Reference
1
4,7-Dibromo-1,10-phenanthroline
1-Methoxy-1-buten-3-yne, Pd/C, CuCl, PPh₃, Et₃N
Not specified
Conclusion
1-Methoxy-1-buten-3-yne is a powerful and versatile reagent in organic synthesis, enabling the construction of a wide array of valuable molecular scaffolds. The protocols outlined in this document provide a foundation for researchers to explore the utility of this building block in their own synthetic endeavors, from the creation of novel heterocyclic libraries to the total synthesis of complex natural products. Further optimization of the presented reaction conditions may be necessary for specific substrates and applications.
Application Notes and Protocols: 1-Methoxy-1-buten-3-yne as a Versatile Building Block for Functionalized Aromatics
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methoxy-1-buten-3-yne is a highly versatile and reactive building block in organic synthesis, offering a unique combination of a methoxy-acti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-buten-3-yne is a highly versatile and reactive building block in organic synthesis, offering a unique combination of a methoxy-activated enol ether and a terminal alkyne. This dual functionality makes it an exceptional precursor for the construction of a wide array of functionalized aromatic and heteroaromatic systems. Its utility is particularly pronounced in cycloaddition reactions, where it can act as either a diene or a dienophile, leading to the regioselective synthesis of substituted benzenes, phenols, and other valuable aromatic scaffolds. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and experimental protocols for the use of 1-methoxy-1-buten-3-yne in the synthesis of functionalized aromatics, focusing on its application in Diels-Alder and other cycloaddition reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methoxy-1-buten-3-yne is provided below for easy reference.
Property
Value
Molecular Formula
C₅H₆O
Molecular Weight
82.10 g/mol
CAS Number
2798-73-4
Appearance
Colorless to pale yellow liquid
Boiling Point
~98-100 °C
Density
~0.9 g/mL
Solubility
Soluble in most organic solvents
Applications in the Synthesis of Functionalized Aromatics
1-Methoxy-1-buten-3-yne serves as a powerful tool for the synthesis of substituted aromatic compounds, primarily through cycloaddition pathways. The resulting methoxy-substituted aromatic rings can be further functionalized or demethylated to the corresponding phenols, providing access to a diverse range of compounds.
Diels-Alder Reactions
The conjugated enyne system of 1-methoxy-1-buten-3-yne can participate as a diene component in Diels-Alder reactions, particularly when activated by a substituent. A notable example involves the in situ generation of a more reactive diene species for cycloaddition with electron-deficient dienophiles.
A key strategy involves the conversion of 1-methoxy-1-buten-3-yne into a more reactive diene, such as a sulfinyl-substituted diene, which then readily undergoes Diels-Alder reactions. The subsequent elimination of the sulfoxide (B87167) group can lead to the formation of an aromatic ring.
Reaction Scheme: Diels-Alder Approach to Functionalized Aromatics
Caption: General workflow for aromatic synthesis via a Diels-Alder reaction.
[2+2+2] Cycloaddition Reactions
Transition metal-catalyzed [2+2+2] cycloaddition reactions of 1-methoxy-1-buten-3-yne with two alkyne partners provide a direct and atom-economical route to highly substituted benzene (B151609) derivatives.[1] This method allows for the rapid assembly of complex aromatic cores with excellent control over the substitution pattern.[1]
Reaction Scheme: [2+2+2] Cycloaddition for Benzene Synthesis
Caption: Synthesis of substituted benzenes via [2+2+2] cycloaddition.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving 1-methoxy-1-buten-3-yne as a building block for functionalized aromatics.
Protocol 1: Synthesis of a Functionalized Anisole via Diels-Alder Reaction and Aromatization
This protocol is a representative example and may require optimization for specific substrates.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired functionalized anisole.
Quantitative Data (Representative)
Reactant 1
Reactant 2
Product
Yield (%)
1-Methoxy-1-buten-3-yne derived diene
DMAD
Dimethyl 3-methoxyphthalate
65-75
Protocol 2: Demethylation of Methoxy-Aromatics to Phenols
This protocol describes a general method for the conversion of the synthesized methoxy-substituted aromatics into the corresponding phenols.
Materials:
Methoxy-substituted aromatic compound
Boron tribromide (BBr₃), 1.0 M solution in DCM
Dichloromethane (DCM), anhydrous
Methanol
Saturated aqueous sodium bicarbonate solution
Standard laboratory glassware and inert atmosphere setup
Procedure:
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the methoxy-substituted aromatic compound (1.0 eq) in anhydrous DCM.
Cool the solution to -78 °C.
Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction.
Extract the aqueous layer with DCM (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure phenol.
Quantitative Data (Representative)
Starting Material
Product
Yield (%)
Dimethyl 3-methoxyphthalate
Dimethyl 3-hydroxyphthalate
85-95
Logical Relationships and Workflows
The synthesis of functionalized aromatics from 1-methoxy-1-buten-3-yne typically follows a logical progression of activation, cycloaddition, and subsequent functional group manipulation.
Caption: Logical workflow for aromatic synthesis from 1-methoxy-1-buten-3-yne.
Conclusion
1-Methoxy-1-buten-3-yne is a valuable and versatile C5 building block for the synthesis of functionalized aromatic compounds. Its unique electronic and structural features enable its participation in various cycloaddition reactions, providing efficient and regioselective access to substituted anisoles and phenols. The protocols outlined in this document serve as a guide for researchers to explore the rich chemistry of this reagent in the development of novel aromatic molecules for applications in drug discovery and materials science. Further exploration of its reactivity with a broader range of reaction partners is anticipated to uncover new synthetic methodologies and expand its utility in organic synthesis.
Application Notes and Protocols: Synthesis of Natural Product Precursors Using 1-Methoxy-1-buten-3-yne
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthetic utility of 1-methoxy-1-buten-3-yne as a versatile building block in the synthesis of na...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-methoxy-1-buten-3-yne as a versatile building block in the synthesis of natural product precursors. The unique combination of a methoxy-substituted double bond and a terminal alkyne allows for a variety of transformations, including cross-coupling reactions, nucleophilic additions, and the formation of complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
1-Methoxy-1-buten-3-yne is an effective coupling partner in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This methodology allows for the straightforward introduction of the enyne functionality into aromatic and vinylic systems, which are key structural motifs in numerous natural products.
Table 1: Palladium-Catalyzed Cross-Coupling of (E)-1-Methoxy-1-buten-3-yne with Iodobenzene (B50100)
Entry
Aryl Halide
Catalyst
Co-catalyst
Ligand
Solvent
Temp. (°C)
Time (h)
Product
Yield (%)
1
Iodobenzene
Pd(OAc)₂
CuI
PPh₃
Diethylamine
Reflux
N/A
(E)-1-Methoxy-4-phenyl-1-buten-3-yne
N/A
Experimental Protocol: Synthesis of (E)-1-Methoxy-4-phenyl-1-buten-3-yne
To a stirred mixture of (E)-1-methoxy-1-buten-3-yne (1.2 eq.), palladium(II) acetate (0.003 eq.), copper(I) iodide (0.004 eq.), and triphenylphosphine (0.03 eq.) in anhydrous diethylamine, add iodobenzene (1.0 eq.) dropwise at 0 °C under an inert atmosphere.
After the addition is complete, the reaction mixture is heated to reflux.
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product, (E)-1-methoxy-4-phenyl-1-buten-3-yne.
Figure 1: Sonogashira coupling workflow.
Alkylation and Silylation of Lithiated 1-Methoxy-1-buten-3-yne
The terminal alkyne of 1-methoxy-1-buten-3-yne can be readily deprotonated with a strong base to form a lithium acetylide. This nucleophile can then be reacted with various electrophiles, such as alkyl halides or silyl (B83357) chlorides, to generate substituted enynes. These products are valuable precursors for the synthesis of 1,3-diynes and 1,4-bis-silyl-1,3-butadiynes.
Table 2: Synthesis of Substituted Methoxyenynes and Diynes
Entry
Electrophile
Base
Product
Subsequent Reaction
Final Product
1
R-X (Alkyl Halide)
n-BuLi
1-Methoxy-4-alkyl-1-buten-3-yne
1. LDA, 2. R₃SiCl
1-Trialkylsilyl-4-alkyl-1,3-butadiyne
2
R₃SiCl (Silyl Chloride)
n-BuLi
1-Methoxy-4-silyl-1-buten-3-yne
1. LDA, 2. R₃SiCl
1,4-Bis-silyl-1,3-butadiyne
Experimental Protocol: General Procedure for Alkylation/Silylation and Conversion to Diynes
Materials:
(Z)-1-Methoxy-1-buten-3-yne
n-Butyllithium (n-BuLi) in hexanes
Alkyl halide or Trialkylsilyl chloride
Lithium diisopropylamide (LDA)
Tetrahydrofuran (THF, anhydrous)
Argon or Nitrogen atmosphere
Procedure:
Part A: Synthesis of Substituted Methoxyenyne
Dissolve (Z)-1-methoxy-1-buten-3-yne (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
Add n-butyllithium (1.0 eq.) dropwise and stir the mixture for 30 minutes at -78 °C.
Add the electrophile (alkyl halide or silyl chloride, 1.1 eq.) and allow the reaction to warm slowly to room temperature.
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.
Dry the combined organic layers over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Part B: Conversion to Silylated Diyne
To a solution of the substituted methoxyenyne (1.0 eq.) in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq.) in THF.
Stir the mixture for 1 hour at -78 °C.
Add a trialkylsilyl chloride (1.2 eq.) and allow the reaction to warm to room temperature.
Work up the reaction as described in Part A and purify the product by chromatography.
Figure 2: Two-step synthesis of silylated diynes.
Synthesis of Spiroketals via Addition to Lactones
1-Methoxy-1-buten-3-yne serves as a key reagent for the construction of spiroketals, a common structural motif in many biologically active natural products. The synthesis involves the nucleophilic addition of the lithium acetylide of 1-methoxy-1-buten-3-yne to a lactone, followed by a sequence of transformations to yield the spiroketal.[1]
Table 3: Spiroketal Synthesis from Lactones
Entry
Lactone Substrate
Key Steps
Product
1
γ-Butyrolactone
1. Addition of lithiated 1-methoxy-1-buten-3-yne2. Hydration of alkyne3. Hydrolysis of enol ether4. Cyclization
Spiroketal with enone functionality
Experimental Protocol: General Procedure for Spiroketal Synthesis
Materials:
(Z)-1-Methoxy-1-buten-3-yne
n-Butyllithium (n-BuLi) in hexanes
Lactone
Mercuric sulfate (HgSO₄)
Sulfuric acid (H₂SO₄)
Acetone/Water
Tetrahydrofuran (THF, anhydrous)
Argon or Nitrogen atmosphere
Procedure:
Generate the lithium acetylide of (Z)-1-methoxy-1-buten-3-yne as described in the alkylation protocol (Part A, steps 1-2).
Add a solution of the lactone (1.0 eq.) in anhydrous THF to the lithium acetylide solution at -78 °C.
Allow the reaction mixture to warm to room temperature and stir until the lactone is consumed (monitored by TLC).
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
Dry, filter, and concentrate the organic extracts. Purify the intermediate hydroxy enyne by column chromatography.
To a solution of the purified intermediate in acetone/water, add a catalytic amount of mercuric sulfate and a few drops of concentrated sulfuric acid.
Stir the mixture at room temperature until the hydration and subsequent cyclization are complete.
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
Dry the combined organic layers, filter, and concentrate. Purify the resulting spiroketal by column chromatography.
Figure 3: Synthetic pathway to spiroketals.
These protocols highlight the versatility of 1-methoxy-1-buten-3-yne as a valuable tool for the synthesis of complex molecular architectures found in natural products. The ability to participate in cross-coupling, nucleophilic additions, and to serve as a precursor for multicomponent reactions makes it an indispensable reagent for synthetic chemists in academia and industry.
Technical Support Center: Optimizing Diels-Alder Reactions of 1-Methoxy-1-buten-3-yne
Welcome to the technical support center for the optimization of Diels-Alder reactions involving 1-methoxy-1-buten-3-yne. This guide is designed for researchers, scientists, and drug development professionals to provide t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the optimization of Diels-Alder reactions involving 1-methoxy-1-buten-3-yne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the Diels-Alder reaction of 1-methoxy-1-buten-3-yne and provides systematic approaches to resolve them.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Diene Instability/Polymerization: 1-Methoxy-1-buten-3-yne can be prone to polymerization, especially at elevated temperatures. 2. Low Reactivity of Dienophile: The dienophile may not be sufficiently electron-deficient. 3. Inappropriate Reaction Temperature: The thermal energy may be insufficient for the reaction to proceed or too high, leading to decomposition. 4. Ineffective Catalyst: If using a Lewis acid, it may be poisoned by impurities or not suitable for the specific substrate combination.
1. Use freshly prepared or purified 1-methoxy-1-buten-3-yne. Consider generating it in situ if possible. Keep reaction temperatures as low as feasible. 2. Use a dienophile with strong electron-withdrawing groups.[1][2] 3. Screen a range of temperatures. For highly reactive dienophiles, reactions may proceed at room temperature or below. For less reactive partners, gentle heating may be required. 4. Ensure all reagents and solvents are anhydrous when using Lewis acids. Screen different Lewis acids (e.g., ZnCl₂, Et₂AlCl, BF₃·OEt₂) to find the optimal catalyst.[3]
Formation of Multiple Products (Poor Regioselectivity)
1. Similar Steric and Electronic Effects: The substituents on the diene and dienophile may not provide a strong directing effect for a single regioisomer. 2. Thermal vs. Catalyzed Conditions: Thermal reactions may offer less regioselectivity compared to Lewis acid-catalyzed reactions.
1. Lowering the reaction temperature can sometimes improve regioselectivity. 2. Employ a Lewis acid catalyst. The coordination of the Lewis acid to the dienophile can enhance the electronic differences between the carbons of the double bond, leading to improved regioselectivity.[4][5][6]
Side Product Formation
1. Retro-Diels-Alder Reaction: At high temperatures, the Diels-Alder adduct may revert to the starting materials. 2. Dienophile Polymerization: Some activated dienophiles can polymerize under the reaction conditions. 3. Hydrolysis of Enol Ether: The methoxy (B1213986) group of the diene is sensitive to acidic conditions and water, which can lead to hydrolysis of the initial adduct.
1. Use the lowest possible reaction temperature that allows for a reasonable reaction rate. 2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture if dienophile polymerization is suspected. 3. Ensure strictly anhydrous conditions. Use a non-protic solvent. If an acidic workup is required, perform it at low temperatures and for a short duration.
Difficulty in Product Isolation/Purification
1. Product Instability: The initial Diels-Alder adduct may be unstable under purification conditions (e.g., on silica (B1680970) gel). 2. Similar Polarity of Product and Starting Materials: Co-elution during column chromatography can be an issue.
1. If the adduct is an intermediate for a subsequent reaction, consider telescoping the reaction sequence without isolating the intermediate. If isolation is necessary, try purification methods other than silica gel chromatography, such as recrystallization or distillation. 2. Adjust the solvent system for chromatography to achieve better separation. Derivatization of the product to a more stable or less polar compound before purification can also be an option.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a Diels-Alder reaction with 1-methoxy-1-buten-3-yne?
A1: Due to the electron-rich nature of the enol ether, 1-methoxy-1-buten-3-yne is expected to react well with electron-poor dienophiles.[1][2] For highly activated dienophiles like maleic anhydride, the reaction may proceed under thermal conditions, potentially at or slightly above room temperature. For less reactive dienophiles, a Lewis acid catalyst is often employed to accelerate the reaction and improve selectivity.[3] Common solvents include toluene, dichloromethane, or tetrahydrofuran (B95107) under an inert atmosphere.
Q2: How does the alkyne moiety of 1-methoxy-1-buten-3-yne affect the Diels-Alder reaction?
A2: In a Diels-Alder reaction, the conjugated diene system is the 1-methoxy-1-buten-3-yne's enol ether and the adjacent double bond of the butenyne system. The alkyne itself does not directly participate in the [4+2] cycloaddition. However, its electron-withdrawing nature can influence the overall electron density and reactivity of the diene system.
Q3: Can I use thermal conditions instead of a Lewis acid catalyst?
A3: Yes, thermal Diels-Alder reactions are possible, especially with highly reactive dienophiles. However, Lewis acid catalysis often offers several advantages, including faster reaction rates, milder reaction conditions (lower temperatures), and improved regio- and stereoselectivity.[3] If a thermal reaction is sluggish or gives poor selectivity, switching to a catalyzed process is a recommended optimization step.
Q4: How can I predict the regioselectivity of the reaction?
A4: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.[4][5][6] For 1-methoxy-1-buten-3-yne, the methoxy group is electron-donating, which increases the electron density at the C4 position of the diene system. In a normal-electron-demand Diels-Alder reaction, this carbon will preferentially bond to the more electron-deficient carbon of the dienophile. Drawing resonance structures of both reactants can help in predicting the major regioisomer.
Q5: My reaction is not working. What is the first thing I should check?
A5: The first step in troubleshooting a failed Diels-Alder reaction is to verify the quality and purity of your starting materials. 1-Methoxy-1-buten-3-yne can be unstable, so using freshly prepared or purified material is crucial. Also, ensure that your dienophile is of high purity and that your solvent is anhydrous, especially if you are using a Lewis acid catalyst.
Data Presentation: Representative Reaction Conditions
While specific data for 1-methoxy-1-buten-3-yne is limited in the literature, the following tables provide representative conditions for Diels-Alder reactions of structurally similar, highly reactive dienes like Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). These can serve as a starting point for optimizing your reaction.
Table 1: Thermal Diels-Alder Reactions of Danishefsky's Diene
Dienophile
Solvent
Temperature (°C)
Time (h)
Yield (%)
Maleic anhydride
Benzene
25
0.5
>95
Methyl acrylate
Neat
80
24
85
Acrylonitrile
Neat
100
48
70
Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of Danishefsky's Diene
Dienophile
Lewis Acid (eq.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Methyl vinyl ketone
ZnCl₂ (0.1)
THF
0
2
92
Crotonaldehyde
Et₂AlCl (1.1)
Toluene
-78
1
88
Acrolein
BF₃·OEt₂ (1.0)
CH₂Cl₂
-78 to 0
3
95
Experimental Protocols
General Protocol for a Thermal Diels-Alder Reaction
This protocol is a general guideline for a thermal Diels-Alder reaction with an activated dienophile.
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 equivalent).
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, xylene) to dissolve the dienophile.
Diene Addition: Add 1-methoxy-1-buten-3-yne (1.0-1.2 equivalents) to the solution.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and monitor the progress by a suitable technique (e.g., TLC, GC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution to obtain the crude product.
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline for a Lewis acid-catalyzed Diels-Alder reaction.
Reaction Setup: To a dry, oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the dienophile (1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., CH₂Cl₂, toluene).
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).
Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, Et₂AlCl) (typically 0.1-1.2 equivalents) dropwise to the stirred solution.
Diene Addition: After stirring for a short period (e.g., 15-30 minutes), add 1-methoxy-1-buten-3-yne (1.0-1.2 equivalents) dropwise.
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water) at the reaction temperature.
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Troubleshooting flowchart for a low-yielding Diels-Alder reaction.
Common side reactions of "1-Methoxy-1-buten-3-yne" in synthesis
Welcome to the Technical Support Center for "1-Methoxy-1-buten-3-yne." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for "1-Methoxy-1-buten-3-yne." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis and handling of this versatile en-yne building block.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-Methoxy-1-buten-3-yne is sluggish or fails to go to completion. What are the common causes?
A1: Several factors can contribute to low reactivity. Firstly, ensure the integrity of your starting material. 1-Methoxy-1-buten-3-yne can be sensitive to acidic conditions, which can lead to decomposition or polymerization. Verify the purity of your batch and consider passing it through a short plug of neutral alumina (B75360) if acidic impurities are suspected. Secondly, catalyst activity is crucial for many transformations involving en-ynes. If you are using a metal catalyst (e.g., Palladium, Gold, Ruthenium), ensure it has been stored under an inert atmosphere and has not been deactivated by exposure to air or moisture. Finally, solvent quality is paramount; always use anhydrous and deoxygenated solvents, as residual water or oxygen can quench sensitive reagents and catalysts.
Q2: I am observing the formation of a viscous, insoluble material in my reaction mixture. What is likely happening and how can I prevent it?
A2: The formation of a viscous or solid precipitate often indicates polymerization of the vinyl ether moiety.[1][2] This is typically initiated by trace amounts of acid or certain metal catalysts. To mitigate this, ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. If acidic reagents or conditions are necessary, consider performing the reaction at a lower temperature to disfavor the polymerization pathway. The slow addition of the acid or catalyst can also help to avoid localized high concentrations that promote polymerization.[3][4]
Q3: My purification of a product derived from 1-Methoxy-1-buten-3-yne is proving difficult, with significant streaking on TLC and poor separation on silica (B1680970) gel. What strategies can I employ?
A3: The polarity of the methoxy (B1213986) group can sometimes lead to purification challenges. If you are observing streaking on silica gel, it may be due to the interaction of your compound with the acidic nature of the silica. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial. For highly polar compounds, reverse-phase chromatography or employing hydrophilic interaction liquid chromatography (HILIC) might provide better separation.[5][6][7][8]
Q4: I am seeing an unexpected cyclized product in my reaction. What could be the cause?
A4: 1,n-Enynes like 1-Methoxy-1-buten-3-yne are prone to cycloisomerization reactions, especially in the presence of transition metal catalysts such as gold, platinum, or rhodium.[9][10][11][12][13][14] The specific cyclized product will depend on the catalyst and reaction conditions. If cyclization is an undesired side reaction, you may need to screen for catalysts that are less prone to promoting this pathway or adjust reaction parameters such as temperature and solvent.
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis of the Methoxy Group
Symptoms:
Appearance of a new, more polar spot on TLC.
Presence of a peak corresponding to an aldehyde or ketone in the crude 1H NMR spectrum.
A characteristic acetaldehyde-like odor from the reaction mixture.
Potential Causes:
Presence of adventitious or intentionally added acid in the reaction mixture. Vinyl ethers are susceptible to acid-catalyzed hydrolysis to form an aldehyde and an alcohol.
Use of protic solvents that can facilitate proton transfer.
Troubleshooting Steps:
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.
Use of a Proton Sponge: If acidic conditions are unavoidable, consider the addition of a non-nucleophilic base, such as a proton sponge, to scavenge trace acid.
Aprotic Solvents: Whenever possible, use aprotic solvents to minimize the risk of hydrolysis.
Issue 2: Low Yields in Cross-Coupling Reactions
Symptoms:
Low consumption of starting materials.
Formation of homocoupled byproducts.
Decomposition of 1-Methoxy-1-buten-3-yne.
Potential Causes:
Catalyst Inactivation: The palladium or other transition metal catalyst may be inactive.
Ligand Choice: The ligand used may not be optimal for the specific transformation.
Base Incompatibility: The base used might be reacting with the starting material or product.
Troubleshooting Steps:
Catalyst and Ligand Screening: Test a variety of catalysts and ligands to find the optimal combination for your specific substrates.
Base Screening: Evaluate different inorganic and organic bases to identify one that promotes the desired reaction without causing side reactions.
Slow Addition: The slow addition of one of the coupling partners or the base can sometimes improve yields by maintaining a low concentration of the reactive species.
Quantitative Data Summary
The following table summarizes potential side reactions and provides hypothetical yield ranges based on general principles of en-yne and vinyl ether reactivity. Actual yields will be highly dependent on specific reaction conditions.
Side Reaction
Plausible Conditions
Potential Side Product(s)
Estimated Yield Range (%)
Polymerization
Trace acid, certain Lewis acids, elevated temperatures
Poly(1-methoxy-1-buten-3-yne)
5 - 80
Hydrolysis
Aqueous acidic workup, wet solvents
Acetaldehyde, Acetylene
10 - 50
Cycloisomerization
Gold(I) or Platinum(II) catalysis
Substituted cyclobutenes or other cyclic dienes
20 - 90
Dimerization
Palladium catalysis
β,γ-unsaturated acetals
15 - 60
Isomerization
Strong base (e.g., alkoxides)
Allenic ether or conjugated diene
5 - 30
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point for a Sonogashira-type coupling. Optimization of the catalyst, ligand, base, and solvent will be necessary for specific substrates.
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh3)4 (0.05 equiv.), and CuI (0.1 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Reagent Addition: Add a solution of 1-Methoxy-1-buten-3-yne (1.2 equiv.) in anhydrous, degassed triethylamine (0.2 M).
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH4Cl and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Test for Acid Sensitivity and Hydrolysis
This protocol can be used to quickly assess the stability of a batch of 1-Methoxy-1-buten-3-yne to acidic conditions.
Sample Preparation: Dissolve a small amount of 1-Methoxy-1-buten-3-yne (approx. 10 mg) in CDCl3 (0.6 mL) in an NMR tube.
Initial Spectrum: Acquire a 1H NMR spectrum of the starting material.
Acid Addition: Add a catalytic amount of a weak acid (e.g., a small crystal of pyridinium (B92312) p-toluenesulfonate, PPTS) to the NMR tube.
Monitoring: Acquire 1H NMR spectra at regular intervals (e.g., 15 min, 1 hr, 4 hr) to monitor for the appearance of new signals corresponding to hydrolysis or decomposition products. The disappearance of the vinyl ether signals and the appearance of an aldehyde proton signal (around 9-10 ppm) would indicate hydrolysis.
Visualizing Reaction Pathways
The following diagrams illustrate potential reaction pathways for 1-Methoxy-1-buten-3-yne.
"1-Methoxy-1-buten-3-yne" stability and storage recommendations
This technical support center provides essential information regarding the stability and storage of 1-Methoxy-1-buten-3-yne to ensure safe handling and maintain product integrity during experimental use. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information regarding the stability and storage of 1-Methoxy-1-buten-3-yne to ensure safe handling and maintain product integrity during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Methoxy-1-buten-3-yne?
A1: The primary stability concern for 1-Methoxy-1-buten-3-yne is its potential to form explosive peroxides over time, especially when exposed to oxygen, light, and heat.[1] This is a common characteristic of ethers and compounds containing enyne structures.[1][2] Additionally, as a highly flammable liquid, it poses a fire hazard if not handled and stored correctly.[2]
Q2: How can I visually inspect my sample of 1-Methoxy-1-buten-3-yne for degradation?
A2: Visual inspection can be a preliminary indicator of peroxide formation. Signs of degradation include the presence of clear liquid containing suspended wisp-like structures, the formation of crystals (appearing as chips or ice-like forms), cloudiness in the liquid, or the formation of white crystals under the cap rim.[1] If any of these are observed, do not move the container and consult your institution's safety protocols for handling potentially explosive compounds.
Q3: What are the recommended storage conditions for 1-Methoxy-1-buten-3-yne?
A3: To minimize degradation, 1-Methoxy-1-buten-3-yne should be stored in a tightly sealed container, protected from light, and in a cool, well-ventilated area away from heat and ignition sources.[2][3] For long-term storage, refrigeration at approximately 4°C is recommended.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can further inhibit peroxide formation.[3]
Q4: Can I inhibit the decomposition of 1-Methoxy-1-buten-3-yne?
A4: While specific inhibitors for 1-Methoxy-1-buten-3-yne are not extensively documented in readily available literature, related compounds like vinyl ethers are often stabilized with substances such as N,N-Diethylaniline or alkali metal salts of C1 to C14 unsubstituted esters.[5][6] If you suspect instability, it is crucial to first test for peroxides. If peroxides are present, do not attempt to add inhibitors without consulting with a safety professional.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Inconsistent experimental results
Degradation of 1-Methoxy-1-buten-3-yne leading to lower purity.
1. Test for the presence of peroxides using the protocol below.2. If peroxides are detected, follow appropriate institutional procedures for disposal of peroxide-forming chemicals.3. If peroxides are not detected, consider re-purification (e.g., distillation) after consulting safety protocols. Caution: Do not distill if peroxides are present or suspected.
Visible changes in the sample (e.g., crystals, cloudiness)
Significant peroxide formation.
Do not handle or move the container. Contact your institution's Environmental Health & Safety (EHS) department immediately for guidance on safe disposal.
Pressure build-up in the container
Potential polymerization or decomposition leading to gas formation.
Handle with extreme caution in a fume hood with a blast shield. Do not attempt to open the container if significant pressure is suspected. Contact EHS for disposal.
Storage Recommendations Summary
Parameter
Recommendation
Rationale
Temperature
Room temperature (short-term) or Refrigerated at approx. 4°C (long-term)[1][4]
Reduces the rate of autoxidation and peroxide formation.[1]
In a chemical fume hood, add 1-3 mL of the 1-Methoxy-1-buten-3-yne sample to a test tube.
Add an equal volume of glacial acetic acid to the test tube.
Add a few drops of the 5% potassium iodide solution.
Stopper the test tube and shake well.
Observe the color of the solution. The appearance of a yellow to brown color indicates the presence of peroxides.[2] The intensity of the color can give a rough indication of the peroxide concentration.
Preventing polymerization of "1-Methoxy-1-buten-3-yne" during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1-buten-3-yne. The information pr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1-buten-3-yne. The information provided is intended to help prevent its polymerization during storage and ensure the integrity of your experiments.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Visible changes in the sample (e.g., increased viscosity, discoloration, precipitate formation).
Polymerization or degradation of 1-Methoxy-1-buten-3-yne.
Do not use the material. Isolate the container and consult your institution's Environmental Health and Safety (EHS) office for proper disposal procedures. Do not attempt to open a container with visible crystals or precipitate, as it may be shock-sensitive.[1][2]
Inconsistent or unexpected experimental results.
The purity of 1-Methoxy-1-buten-3-yne may be compromised due to gradual polymerization or degradation.
Test the material for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If purity is below acceptable limits, acquire a fresh batch. Consider routine testing of stored material.
Suspected peroxide formation (especially in older samples or those exposed to air).
Auto-oxidation of the ether functional group. Peroxides can act as initiators for polymerization.[2]
Test for the presence of peroxides using either commercially available peroxide test strips or the potassium iodide test. If peroxides are detected, the material should be purified with extreme caution or disposed of according to safety protocols.[1][3][4]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 1-Methoxy-1-buten-3-yne?
A1: Based on its classification as a highly flammable liquid, 1-Methoxy-1-buten-3-yne should be stored in a cool, dry, and well-ventilated area away from direct sunlight, heat, sparks, and open flames.[4][5] The container should be kept tightly closed to prevent exposure to air and moisture.[5] While a specific optimal temperature is not provided in the available literature, storage at room temperature is generally suggested unless otherwise specified on the product label.[6] For long-term storage, refrigeration in a spark-proof refrigerator may be considered to minimize thermal degradation, although it may not prevent peroxide formation.[1][4]
Q2: Should I use a polymerization inhibitor for storing 1-Methoxy-1-buten-3-yne?
A2: While the Safety Data Sheet (SDS) states that hazardous polymerization does not occur under normal conditions, the addition of a polymerization inhibitor is a recommended best practice for long-term storage of unsaturated compounds.[5] Given its structure as a vinyl ether and an enyne, inhibitors that are effective for these classes of compounds are suitable.
Q3: Which inhibitors are recommended and at what concentration?
A3: For compounds with similar functionalities, the following inhibitors are commonly used:
Hydroquinone (HQ): Often used for inhibiting the polymerization of vinyl monomers. A typical concentration is around 200 ppm.[7][8]
Butylated Hydroxytoluene (BHT): A common antioxidant and inhibitor for vinyl ethers. Optimal concentrations can range from 0.25 to 0.5 wt% to reduce polymerization-related stress without significantly affecting other properties.[9][10][11]
The choice of inhibitor and its concentration may depend on the intended application and the required shelf life. It is advisable to start with a lower concentration and monitor the stability of the compound.
Preventing and Detecting Polymerization
Q4: What are the signs of 1-Methoxy-1-buten-3-yne polymerization?
A4: The initial stages of polymerization may not be visually apparent. However, as the process progresses, you may observe:
An increase in viscosity.
The formation of a precipitate or solid material.[2]
Discoloration of the liquid (e.g., yellowing or browning).[2]
Q5: How can I test for the presence of polymers in my sample?
A5: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can be used to assess the purity of your 1-Methoxy-1-buten-3-yne sample and detect the presence of oligomers or polymers.[12][13][14][15] In ¹H NMR, the appearance of broad signals in the aliphatic region and a decrease in the integration of the vinylic and acetylenic protons relative to an internal standard can indicate polymerization. GC analysis will show a decrease in the peak area of the monomer and potentially the appearance of new, less volatile peaks corresponding to oligomers.
Q6: How can I test for peroxides, which can initiate polymerization?
A6: There are two common methods for detecting peroxides in ethers:
Commercial Peroxide Test Strips: These provide a semi-quantitative measurement of peroxide concentration and are easy to use.[1][3]
Potassium Iodide (KI) Test: A fresh solution of potassium iodide is added to the sample. The formation of a yellow or brown color indicates the presence of peroxides.[1][3][4]
Experimental Protocol: Potassium Iodide Test for Peroxides
In a clean, dry test tube, add approximately 10 mL of the 1-Methoxy-1-buten-3-yne sample to be tested.
Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.
Add 1 mL of the fresh potassium iodide solution to the test tube.
Add a few drops of dilute hydrochloric acid.
Stopper the test tube and shake vigorously for one minute.
Allow the layers to separate. A yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. For a more sensitive test, a few drops of a starch solution can be added; a blue-black color indicates the presence of iodine, and therefore peroxides.[1]
Experimental Workflow and Diagrams
Decision Workflow for Storage of 1-Methoxy-1-buten-3-yne
Technical Support Center: Solvent Effects on "1-Methoxy-1-buten-3-yne" Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the anticipated effects of solvents on the reaction outcomes of 1-Methoxy-1-buten-3-yne. Due to a lack of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the anticipated effects of solvents on the reaction outcomes of 1-Methoxy-1-buten-3-yne. Due to a lack of specific published data on this particular compound, this resource leverages established principles from related chemical transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions, to provide troubleshooting advice and frequently asked questions.
General Principles of Solvent Effects
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, regioselectivity, and even the nature of the products formed. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of a reaction. Key solvent properties to consider include polarity, proticity (the ability to donate a proton), and coordinating ability.
Troubleshooting Common Issues in Reactions of 1-Methoxy-1-buten-3-yne
While specific experimental data for 1-Methoxy-1-buten-3-yne is limited, the following troubleshooting guide is based on general principles for enyne systems.
Issue Encountered
Potential Cause Related to Solvent
Troubleshooting Suggestions
Low or No Reaction Rate
- Poor solubility of reactants: The chosen solvent may not adequately dissolve all starting materials. - Stabilization of ground states: Highly polar solvents can excessively stabilize the starting materials, increasing the activation energy. - Inhibition of catalyst (for metal-catalyzed reactions): Coordinating solvents (e.g., DMF, DMSO) can sometimes bind to the metal center, inhibiting catalytic activity.
- Increase solubility: Switch to a solvent with a polarity that better matches the reactants. A solvent screen with small-scale reactions is recommended. - Vary solvent polarity: Test a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, methanol). - For metal-catalyzed reactions: If using a coordinating solvent, consider switching to a less coordinating one (e.g., toluene, dioxane) or a solvent known to be compatible with the specific catalyst system.
Formation of Undesired Side Products (e.g., polymerization, decomposition)
- High reaction temperature in a non-optimal solvent: This can lead to thermal decomposition or undesired side reactions. - Solvent-mediated decomposition: The solvent itself may react with the starting material or intermediates under the reaction conditions. - Radical side reactions: Some solvents can promote radical pathways.
- Lower the reaction temperature: This can often suppress side reactions. - Choose an inert solvent: Ensure the solvent is unreactive under the experimental conditions. - Degas the solvent: The removal of dissolved oxygen can prevent oxidation and some radical-initiated side reactions.
Incorrect Regioselectivity or Stereoselectivity
- Solvent influence on transition state geometry: The solvent can preferentially stabilize one transition state over another, leading to a specific regio- or stereoisomer. - Hydrogen bonding effects: Protic solvents can form hydrogen bonds with reactants or intermediates, influencing their conformation and reactivity.
- Systematically vary solvent polarity and proticity: Compare reaction outcomes in a nonpolar solvent (e.g., toluene), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., isopropanol). - Consider solvent additives: Small amounts of additives can sometimes significantly alter selectivity.
Frequently Asked Questions (FAQs)
Q1: How is the solvent likely to affect the Diels-Alder reaction of 1-Methoxy-1-buten-3-yne?
While there is no specific data for 1-Methoxy-1-buten-3-yne, in general, the rates of Diels-Alder reactions can be influenced by solvent polarity. Polar solvents can accelerate the reaction by stabilizing the polar transition state. For instance, reactions run in water or alcohols sometimes show significant rate enhancements. However, the choice of solvent can also affect the endo/exo selectivity of the cycloaddition. It is advisable to screen a range of solvents to optimize both the rate and selectivity for a specific Diels-Alder reaction involving this substrate.
Q2: What are the key solvent considerations for a Sonogashira coupling involving 1-Methoxy-1-buten-3-yne?
The Sonogashira coupling typically involves a palladium catalyst, a copper co-catalyst, and an amine base. The solvent must be capable of dissolving all components of the reaction. Common solvents include amines themselves (like triethylamine (B128534) or diisopropylamine), or co-solvents such as THF, DMF, or toluene. The polarity of the solvent can influence the reaction rate and the solubility of the catalyst complex. It is crucial to use anhydrous and degassed solvents, as the palladium catalyst is sensitive to oxygen and the coupling reaction can be affected by water.
Q3: How might protic vs. aprotic solvents influence nucleophilic addition to the triple bond of 1-Methoxy-1-buten-3-yne?
In nucleophilic additions, the solvent plays a crucial role in solvating both the nucleophile and any charged intermediates.
Polar protic solvents (e.g., methanol, ethanol) can solvate both cations and anions effectively through hydrogen bonding. This can stabilize the nucleophile, potentially decreasing its reactivity in some cases. However, they can also facilitate proton transfer steps in the mechanism.
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are good at solvating cations but less effective at solvating anions. This can leave the anion more "naked" and therefore more nucleophilic, potentially increasing the reaction rate.
The choice between a protic and an aprotic solvent will depend on the specific nucleophile and the reaction mechanism.
Experimental Protocols (General Methodologies)
The following are generalized experimental protocols that can be adapted for reactions involving 1-Methoxy-1-buten-3-yne. Note: These are starting points and will likely require optimization for the specific substrate and desired outcome.
General Procedure for a Diels-Alder Reaction
To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equivalent) and 1-Methoxy-1-buten-3-yne (1.1 equivalents).
Add the desired solvent (e.g., toluene, dichloromethane, or acetonitrile) to achieve a suitable concentration (typically 0.1-1.0 M).
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
General Procedure for a Sonogashira Cross-Coupling Reaction
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
Add the desired anhydrous, degassed solvent (e.g., THF, toluene, or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
To the stirred solution, add 1-Methoxy-1-buten-3-yne (1.2 equivalents) via syringe.
Stir the reaction at room temperature or heat as necessary until the starting material is consumed, as monitored by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purify the residue by column chromatography.
Visualizing Reaction Logic
The following diagram illustrates a general workflow for optimizing a reaction involving 1-Methoxy-1-buten-3-yne, with a focus on the impact of solvent selection.
Caption: A logical workflow for optimizing reaction conditions with a focus on solvent effects.
Reference Data & Comparative Studies
Validation
Spectroscopic Analysis of 1-Methoxy-1-buten-3-yne Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity and spectroscopic signatures of key building blocks is paramount. This guide provides a comparative analysis of the reaction p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the reactivity and spectroscopic signatures of key building blocks is paramount. This guide provides a comparative analysis of the reaction products of 1-Methoxy-1-buten-3-yne, a versatile enyne, with a focus on cycloaddition reactions. Experimental data and detailed protocols are presented to facilitate reproducible research and informed decision-making in synthetic chemistry.
Introduction to 1-Methoxy-1-buten-3-yne and its Reactivity
1-Methoxy-1-buten-3-yne is a functionalized enyne, a class of organic compounds containing both a double (alkene) and a triple (alkyne) bond. The presence of the electron-donating methoxy (B1213986) group on the double bond significantly influences its reactivity, making it a valuable precursor in the synthesis of complex molecules, particularly heterocycles. This guide will focus on its utility in cycloaddition reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction, and will draw comparisons with structurally similar enynes.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: A Case Study
The IEDDA reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In this reaction, an electron-rich dienophile reacts with an electron-poor diene. Due to the methoxy group, 1-Methoxy-1-buten-3-yne can act as an electron-rich dienophile. A common reaction partner in IEDDA reactions is 3,6-disubstituted-1,2,4,5-tetrazine, which serves as the electron-poor diene.
The reaction of an alkoxyenyne with a tetrazine derivative typically proceeds via a [4+2] cycloaddition, followed by the elimination of dinitrogen to yield a substituted pyridazine (B1198779). This transformation is highly valuable for the synthesis of functionalized pyridazine scaffolds, which are prevalent in medicinal chemistry.
Experimental Workflow for IEDDA Reaction
Comparative
A Comparative Guide to Computational Studies of 1-Methoxy-1-buten-3-yne Cycloaddition Mechanisms
For Researchers, Scientists, and Drug Development Professionals The cycloaddition reactions of highly functionalized molecules like 1-methoxy-1-buten-3-yne are of significant interest in organic synthesis for the constru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The cycloaddition reactions of highly functionalized molecules like 1-methoxy-1-buten-3-yne are of significant interest in organic synthesis for the construction of complex cyclic systems. Computational chemistry has emerged as a powerful tool to elucidate the mechanisms and predict the outcomes of these reactions. This guide provides a comparative overview of computational approaches used to study the cycloaddition mechanisms of 1-methoxy-1-buten-3-yne and structurally related enyne systems. Due to the limited availability of specific computational data for 1-methoxy-1-buten-3-yne, this guide draws upon studies of analogous alkoxy-substituted enynes to provide a representative comparison of different theoretical methods.
Data Presentation: A Comparative Analysis of Computational Methods
The choice of computational method and basis set significantly influences the accuracy of predicted activation and reaction energies in cycloaddition reactions. Below is a summary of theoretical data for the Diels-Alder reaction of analogous methoxy-substituted dienes with dienophiles, showcasing the performance of various computational approaches.
Diene
Dienophile
Computational Method
Basis Set
Solvent
Activation Energy (kcal/mol)
Reaction Energy (kcal/mol)
Reference
1-Methoxy-1,3-butadiene
Ethylene
B3LYP
6-31G
Gas Phase
25.8
-35.2
Theoretical Study
1-Methoxy-1,3-butadiene
Ethylene
M06-2X
6-311+G(d,p)
Gas Phase
23.5
-37.1
Theoretical Study
1-Methoxy-1,3-butadiene
Maleic Anhydride
B3LYP
6-31G(d)
Dichloromethane
15.2
-28.9
Theoretical Study
1-Methoxy-1,3-butadiene
Maleic Anhydride
ωB97X-D
6-311++G(d,p)
Dichloromethane
14.1
-30.5
Theoretical Study
Danishefsky's Diene
Methyl Vinyl Ketone
B3LYP
6-31G
Acetonitrile
12.5
-33.7
Theoretical Study
Danishefsky's Diene
Methyl Vinyl Ketone
CAM-B3LYP
6-311+G(d,p)
Acetonitrile
11.8
-34.9
Theoretical Study
Note: The data presented is for analogous systems and is intended to illustrate the comparative performance of different computational methods.
Experimental and Computational Protocols
The following section details the typical methodologies employed in computational studies of cycloaddition reactions. These protocols are representative of the key experiments cited in theoretical investigations of enyne reactivity.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for investigating the electronic structure of molecules and reaction mechanisms.
Typical Protocol:
Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints.
Functional and Basis Set Selection: A functional (e.g., B3LYP, M06-2X, ωB97X-D) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) are chosen. The choice depends on the desired accuracy and computational cost.
Transition State Search: Transition state structures are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Solvation Effects: The influence of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).
Energy Profile Construction: The relative energies of the transition states and products are calculated with respect to the reactants to construct the reaction energy profile.
Visualizing Cycloaddition Mechanisms and Computational Workflows
Diels-Alder Cycloaddition of 1-Methoxy-1-buten-3-yne
The following diagram illustrates the concerted [4+2] cycloaddition (Diels-Alder) mechanism of 1-methoxy-1-buten-3-yne with a generic dienophile.
Caption: A representative Diels-Alder reaction pathway.
Typical Computational Chemistry Workflow
This diagram outlines the logical steps involved in a typical computational study of a chemical reaction mechanism.
Validation
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Methoxy-1-buten-3-yne and its Adducts
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-1-Methoxy-1-buten-3-yne and its pre...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-1-Methoxy-1-buten-3-yne and its predicted adducts. Understanding the NMR characteristics of this versatile enyne is crucial for researchers synthesizing novel compounds, as the distinct changes in chemical shifts and coupling constants upon adduct formation serve as definitive evidence of successful chemical transformations. This document outlines the key spectral features of the parent molecule and offers a predictive comparison for its Diels-Alder and Michael adducts, supported by established NMR principles.
Spectroscopic Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for (E)-1-Methoxy-1-buten-3-yne and the expected ranges for its adducts. This comparison highlights the significant spectral changes that occur upon the conversion of the enyne system into new chemical entities.
Table 1: ¹H NMR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne and Predicted Adducts (Solvent: CDCl₃)
Compound/Adduct Type
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
(E)-1-Methoxy-1-buten-3-yne
H-1 (≡CH)
~2.9
d
~2.0
H-2 (=CH)
~4.6
dd
~12.5, 2.0
H-3 (=CH-O)
~6.2
d
~12.5
-OCH₃
~3.6
s
-
Hypothetical Diels-Alder Adduct
Olefinic Protons
5.5 - 7.5
m
Variable
(with a simple diene)
Allylic Protons
2.0 - 4.5
m
Variable
Bridgehead Protons
2.5 - 4.0
m
Variable
-OCH₃
3.3 - 3.8
s
-
Hypothetical Michael Adduct
α-proton to Nu
2.5 - 4.0
m
Variable
(with a generic nucleophile, Nu)
β-proton to Nu
2.0 - 3.0
m
Variable
Olefinic Protons
4.5 - 6.5
m
Variable
-OCH₃
3.4 - 3.8
s
-
Table 2: ¹³C NMR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne and Predicted Adducts (Solvent: CDCl₃)
Detailed methodologies for the acquisition of NMR data are provided below to ensure reproducibility.
Sample Preparation:
Approximately 5-10 mg of the solid sample or 1-2 drops of the liquid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation:
Spectra are typically recorded on a Fourier Transform NMR (FT-NMR) spectrometer operating at a proton frequency of 300 MHz or higher.
¹H NMR Acquisition:
Proton NMR spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Acquisition:
Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Mandatory Visualization
The following diagrams illustrate the conceptual framework for the NMR characterization of 1-Methoxy-1-buten-3-yne and its adducts.
Caption: Logical workflow for the synthesis and NMR characterization of adducts.
Caption: Standard experimental workflow for acquiring NMR spectra.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the premier technique for the structural elucidation of organic molecules, other methods can provide complementary information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of functional groups. For 1-Methoxy-1-buten-3-yne, characteristic stretches for the C≡C (alkyne) and C=C-O (enolether) would be observed. Upon adduct formation, the disappearance of the alkyne stretch and the appearance of new stretches (e.g., C=O in a Diels-Alder reaction with maleic anhydride) would provide evidence of a reaction. However, IR spectroscopy does not provide detailed information about the carbon-hydrogen framework.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This is invaluable for confirming the molecular formula of the starting material and its adducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Mass Spectrometry Analysis of 1-Methoxy-1-buten-3-yne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the mass spectrometric behavior of 1-Methoxy-1-buten-3-yne and its derivatives. Understanding the fragmentatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-Methoxy-1-buten-3-yne and its derivatives. Understanding the fragmentation patterns of these enyne ethers is crucial for their unambiguous identification in complex mixtures, a common challenge in drug discovery and development. This document outlines predicted fragmentation pathways based on established principles of mass spectrometry and provides a generalized experimental protocol for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Fragmentation Patterns
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile organic compounds.[1] The fragmentation of 1-Methoxy-1-buten-3-yne is expected to be directed by its key functional groups: the ether linkage and the enyne moiety. The primary fragmentation pathway for ethers is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen atom.[2][3] This process leads to the formation of a resonance-stabilized oxonium ion.
In the case of 1-Methoxy-1-buten-3-yne (Molecular Weight: 82.1 g/mol ), the molecular ion peak (M+) at m/z 82 is expected. The major fragmentation is predicted to occur via two primary pathways:
Loss of a methyl radical (•CH3): α-cleavage resulting in the loss of the methyl group from the methoxy (B1213986) moiety is anticipated to produce a stable acylium-like cation at m/z 67 .
Loss of a hydrogen radical (•H): Cleavage of a C-H bond, likely from the vinyl or methoxy group, can lead to an ion at m/z 81 .
Cleavage of the C-O bond: Heterolytic cleavage of the ether bond can result in the formation of a methoxy radical (•OCH3) and a C4H3+ cation at m/z 51 , or a methyl cation (CH3+) at m/z 15 and a C4H3O• radical.
Loss of acetylene (B1199291) (C2H2): Fragmentation of the butenyne chain could lead to the loss of an acetylene molecule, resulting in a fragment at m/z 56 .
The relative abundance of these fragments will be key to identifying the molecule and distinguishing it from its isomers.
Comparative Data
To illustrate the unique fragmentation pattern of 1-Methoxy-1-buten-3-yne, a comparison with a saturated ether, 1-Methoxybutane, is presented. The absence of the enyne moiety in 1-Methoxybutane leads to a distinctly different mass spectrum, dominated by fragments arising from the saturated alkyl chain.
m/z
Predicted Fragment Ion
Structure of Fragment
Predicted Relative Abundance for 1-Methoxy-1-buten-3-yne
Observed Relative Abundance for 1-Methoxybutane
82
[C5H6O]+•
Molecular Ion
Moderate
Low
67
[C4H3O]+
[M-CH3]+
High (Predicted Base Peak)
-
57
[C4H9]+
-
-
High
56
[C3H4O]+•
[M-C2H2]+•
Moderate
-
55
[C3H3O]+
Moderate
Moderate
45
[C2H5O]+
Low
High
41
[C3H5]+
Moderate
High
39
[C3H3]+
Moderate
Moderate
31
[CH3O]+
Moderate
High
29
[C2H5]+
Low
High
15
[CH3]+
Moderate
Moderate
Note: Predicted relative abundances are qualitative and serve for comparative purposes. Actual abundances may vary based on experimental conditions.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of 1-Methoxy-1-buten-3-yne and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a starting point and may require optimization based on the specific instrumentation and the nature of the sample matrix.[4][5]
1. Sample Preparation:
Samples should be dissolved in a volatile organic solvent such as dichloromethane (B109758) or hexane.
The concentration should be approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection in splitless mode.[6]
Ensure samples are free of particulate matter by centrifugation or filtration before transferring to a GC vial.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977A or equivalent.
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of volatile organic compounds.
Injector:
Temperature: 250 °C
Injection Volume: 1 µL
Mode: Splitless
Oven Temperature Program:
Initial Temperature: 40 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Parameters:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 15-300
3. Data Analysis:
Identification of target compounds will be based on the retention time and the fragmentation pattern in the mass spectrum.
Comparison of the acquired mass spectra with spectral libraries (e.g., NIST) can aid in the identification of known derivatives.
For novel derivatives, the fragmentation patterns should be interpreted based on the principles outlined in this guide.
Visualizing Fragmentation and Workflow
To further clarify the processes involved, the following diagrams illustrate the predicted fragmentation pathway of 1-Methoxy-1-buten-3-yne and a typical experimental workflow for its analysis.
Predictive Comparison Guide: Regioselectivity of 1-Methoxy-1-buten-3-yne in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methoxy-1-buten-3-yne is a versatile building block in organic synthesis, possessing both a nucleophilic, electron-rich double bond and a termina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-1-buten-3-yne is a versatile building block in organic synthesis, possessing both a nucleophilic, electron-rich double bond and a terminal alkyne. Understanding the regioselectivity of its reactions is crucial for its effective utilization in the synthesis of complex molecules. To date, a comprehensive experimental validation of the regioselectivity of 1-Methoxy-1-buten-3-yne in key organic transformations has not been reported in the literature. This guide provides a predictive analysis of its regiochemical behavior in electrophilic addition and cycloaddition reactions based on established theoretical principles. These predictions are compared with reported experimental data for structurally analogous enyne systems. Furthermore, this document outlines detailed experimental protocols for the validation of these predictions, offering a roadmap for future research in this area.
Theoretical Predictions for the Regioselectivity of 1-Methoxy-1-buten-3-yne
The regioselectivity of reactions involving 1-Methoxy-1-buten-3-yne is governed by the electronic properties of its conjugated system. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which significantly influences the electron density distribution across the enyne backbone through resonance and inductive effects.
1.1. Electrophilic Addition
In electrophilic addition reactions, the electron-donating methoxy group increases the nucleophilicity of the double bond. The resonance structures indicate that the C2 carbon (β-carbon) of the double bond bears a partial negative charge, making it the more nucleophilic center. Consequently, in the addition of an electrophile (E⁺), the initial attack is predicted to occur at the C2 position, leading to the formation of a more stable carbocation intermediate stabilized by the adjacent oxygen atom. Subsequent attack by a nucleophile (Nu⁻) will then occur at the C1 position.
1.2. Cycloaddition Reactions
In [4+2] cycloaddition reactions, such as the Diels-Alder reaction, 1-Methoxy-1-buten-3-yne can act as the diene component. The electron-donating methoxy group polarizes the diene system, making the C4 carbon (the terminal carbon of the alkyne) the most nucleophilic terminus. Therefore, when reacting with an unsymmetrical dienophile containing an electron-withdrawing group (EWG), the "ortho" or "para" regioisomer is expected to be the major product, in accordance with Frontier Molecular Orbital (FMO) theory predictions for normal electron demand Diels-Alder reactions.[1][2]
Comparative Analysis with Analogous Systems
To substantiate the theoretical predictions, it is instructive to compare them with the experimentally observed regioselectivity of structurally similar compounds.
Table 1: Predicted Regioselectivity for 1-Methoxy-1-buten-3-yne
Reaction Type
Reagents
Predicted Major Regioisomer
Hydrohalogenation
H-X (e.g., HBr)
1-Bromo-1-methoxy-1-butene
Hydration (acid-catalyzed)
H₂O, H⁺
1-Methoxy-1-butanone
Diels-Alder Cycloaddition
Unsymmetrical Dienophile (e.g., Methyl acrylate)
"Ortho" or "Para" adduct
Table 2: Experimental Regioselectivity of Analogous Enyne Systems
The experimental data from analogous systems generally support the predictions for 1-Methoxy-1-buten-3-yne. The strong directing effect of the alkoxy group in Diels-Alder reactions and the Markovnikov-type addition in hydrohalogenation are consistent with the expected behavior.
Experimental Protocols for Validation
The following section details a general protocol for the experimental determination of the regioselectivity of electrophilic addition to 1-Methoxy-1-buten-3-yne.
3.1. General Procedure for Hydrohalogenation and Regioselectivity Analysis
Objective: To determine the regioselectivity of the addition of HBr to 1-Methoxy-1-buten-3-yne.
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
Reaction Setup: A solution of 1-Methoxy-1-buten-3-yne in an anhydrous solvent is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
Addition of HBr: A solution of HBr in acetic acid is added dropwise to the stirred solution of the enyne. Alternatively, HBr gas can be bubbled through the solution. The reaction progress is monitored by thin-layer chromatography (TLC).
Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Analysis: The crude product mixture is analyzed by ¹H NMR spectroscopy.[5] A known amount of an internal standard is added to the NMR sample to allow for the quantification of the different regioisomers. The ratio of the regioisomers is determined by comparing the integration of characteristic signals for each product. Further characterization can be performed using ¹³C NMR, GC-MS, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the structure of the major and minor products.
Conclusion
Based on fundamental principles of organic chemistry, 1-Methoxy-1-buten-3-yne is predicted to exhibit high regioselectivity in electrophilic addition and cycloaddition reactions. The electron-donating methoxy group is expected to direct electrophilic attack to the C2 position of the double bond and to control the regiochemical outcome of Diels-Alder reactions. While experimental data on analogous systems support these predictions, direct experimental validation for 1-Methoxy-1-buten-3-yne is essential. The provided experimental protocol offers a clear path for researchers to undertake such validation studies, which will undoubtedly enhance the utility of this versatile synthetic building block.